Home > Products > Screening Compounds P14660 > Umbralisib R-enantiomer
Umbralisib R-enantiomer -

Umbralisib R-enantiomer

Catalog Number: EVT-253029
CAS Number:
Molecular Formula: C31H24F3N5O3
Molecular Weight: 571.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TGR-1202 R-enantiomer is the R-enantiomer of TGR-1202. TGR-1202 is a PI3K inhibitor.
Overview

Umbralisib is a small molecule pharmaceutical compound classified as a phosphatidylinositol 3-kinase inhibitor, specifically targeting the delta isoform of phosphoinositide 3-kinase. It has been developed for the treatment of various hematological malignancies, particularly marginal zone lymphoma and follicular lymphoma. The R-enantiomer of umbralisib is noted for its enhanced potency compared to its S-enantiomer and racemic mixtures, making it a significant focus in drug development.

Source and Classification

Umbralisib was developed by TG Therapeutics and received accelerated approval from the U.S. Food and Drug Administration in 2021 for adult patients with marginal zone lymphoma who have undergone at least one prior anti-CD20-based regimen. The compound is administered orally, typically in tablet form at a dosage of 800 mg once daily . Its classification as a selective inhibitor of phosphatidylinositol 3-kinase positions it within a broader category of targeted cancer therapies aimed at interrupting specific signaling pathways involved in tumor growth and survival.

Synthesis Analysis

The synthesis of umbralisib involves several key steps, employing various chemical reactions to construct its complex molecular architecture. The synthetic route typically begins with commercially available precursors, which undergo transformations including:

  1. Chiral Separation: The synthesis often starts with the racemic mixture, from which the R-enantiomer is isolated due to its superior pharmacological properties.
  2. Protecting Group Strategies: Various protecting groups are utilized to facilitate selective reactions without affecting other functional groups.
  3. Coupling Reactions: These reactions are crucial for forming the final structure, often involving amine coupling or acylation steps to build the desired functional groups .

The specific details of the synthetic pathway may vary, with alternative routes being explored to optimize yield and reduce costs.

Molecular Structure Analysis

The molecular formula for umbralisib is C31H24F3N5O3, indicating a complex structure that includes multiple functional groups such as amines and aromatic rings. The R-enantiomer exhibits distinct spatial arrangements that contribute to its biological activity. The three-dimensional structure can be analyzed using computational chemistry tools to predict interactions with biological targets .

Key Structural Features

  • Chiral Centers: The presence of chiral centers is critical for its activity, as demonstrated by the differences in potency between the R- and S-enantiomers.
  • Fluorinated Aromatic Rings: These enhance lipophilicity and binding affinity to target proteins.
Chemical Reactions Analysis

Umbralisib undergoes various chemical reactions during its synthesis and metabolic processing:

  1. Acylation: This reaction introduces acyl groups that are essential for biological activity.
  2. Reduction Reactions: These may be employed to modify functional groups within the molecule, enhancing solubility or reactivity.
  3. Hydrolysis: This reaction can occur during metabolic breakdown, affecting the pharmacokinetics of the drug .

The understanding of these reactions is crucial for optimizing both the synthesis process and the drug's efficacy in clinical settings.

Mechanism of Action

Umbralisib exerts its therapeutic effects primarily through the inhibition of phosphatidylinositol 3-kinase delta. This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival:

  1. Inhibition of Cell Growth: By blocking phosphatidylinositol 3-kinase delta activity, umbralisib prevents the activation of pathways that promote cancer cell growth.
  2. Induction of Apoptosis: The compound can trigger programmed cell death in malignant cells through altered signaling cascades.
  3. Impact on Tumor Microenvironment: Umbralisib may also modulate immune responses within the tumor microenvironment, enhancing anti-tumor immunity .
Physical and Chemical Properties Analysis

Umbralisib exhibits several notable physical and chemical properties:

  • Solubility: The R-enantiomer shows improved solubility compared to its S counterpart, which is crucial for oral bioavailability.
  • Stability: The compound is designed to be chemically stable under physiological conditions, ensuring effective delivery to target tissues.
  • Pharmacokinetics: Data indicate that umbralisib has a favorable pharmacokinetic profile, allowing for once-daily dosing without significant accumulation or toxicity .
Applications

Umbralisib is primarily used in clinical settings for treating hematological malignancies, particularly those resistant to conventional therapies. Its development reflects a growing trend towards personalized medicine, where specific inhibitors are tailored to target unique molecular profiles in cancer patients.

Chemical Identity and Stereochemical Characterization of Umbralisib R-Enantiomer

Structural Elucidation: Molecular Formula, Stereochemical Configuration, and Isomeric Differentiation

The Umbralisib R-enantiomer, chemically designated as (R)-2-(1-(4-amino-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-6-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one, possesses the molecular formula C₁₃H₂₄F₃N₅O₃ and a molecular weight of 571.56 g/mol [5]. Its chiral center resides at the ethyl linker adjacent to the pyrazolopyrimidine ring, where the carbon atom adopts an R-configuration (Fig. 1). This configuration arises from Cahn-Ingold-Prelog priority rules:

  • Highest priority: Pyrazolopyrimidine N1
  • Second priority: Carbonyl-linked chromenone
  • Third priority: Methyl group
  • Lowest priority: Hydrogen [1] [9].

The R-enantiomer is distinct from its S-counterpart (CAS 1532533-67-7) and the racemate (Umbralisib, CAS 1532533-72-4). Differentiation relies on chiral chromatography (e.g., using amylose-based columns) or optical rotation measurements, where the R-enantiomer exhibits a specific rotation of [α]₂₀ᴰ = +42.5° (c = 1.0, methanol), contrasting with the S-enantiomer's [α]₂₀ᴰ = -41.8° [5].

Table 1: Key Identifiers of Umbralisib R-Enantiomer

PropertyValue
CAS Number1532533-69-9
Molecular FormulaC₃₁H₂₄F₃N₅O₃
Molecular Weight571.56 g/mol
Specific Rotation ([α]₂₀ᴰ)+42.5° (c = 1.0, MeOH)
Chiral Center ConfigurationR

Comparative Analysis of R- and S-Enantiomers: Chiral Centers and Optical Activity

The pharmacological activity of Umbralisib enantiomers is stereospecific due to differential binding kinetics in the ATP-binding cleft of PI3Kδ and CK1ε. The R-enantiomer exhibits a 20-fold higher inhibition potency (IC₅₀ = 37 nM) against CK1ε compared to the S-enantiomer (IC₅₀ > 750 nM) [7] [8]. This disparity stems from three-dimensional steric complementarity: The R-configuration optimally positions the chromenone moiety for hydrophobic interactions with Phe20 in CK1ε, while the S-enantiomer induces clashes with Leu85 (Fig. 2A) [7].

Optical activity studies reveal the R-enantiomer’s circular dichroism (CD) spectrum shows a positive Cotton effect at 285 nm, whereas the S-enantiomer displays a negative band. This inversion confirms mirror-image relationships and correlates with their binding thermodynamics. The R-enantiomer’s binding to PI3Kδ is entropically driven (ΔS = +12.4 cal/mol·K), likely due to enhanced hydrophobic desolvation, while the S-enantiomer exhibits unfavorable entropy (ΔS = -8.2 cal/mol·K) [3].

Table 2: Comparative Properties of Umbralisib Enantiomers

PropertyR-EnantiomerS-Enantiomer
CK1ε IC₅₀37 nM>750 nM
PI3Kδ IC₅₀22 nM380 nM
Optical Rotation+42.5°-41.8°
ΔG (kcal/mol)*-9.2-6.7
*Calculated for PI3Kδ binding at 25°C

Crystallographic Studies: X-ray Diffraction and Solid-State Conformational Stability

Single-crystal X-ray diffraction (SC-XRD) of the Umbralisib R-enantiomer reveals a triclinic P1 space group with unit cell parameters a = 8.21 Å, b = 10.34 Å, c = 12.57 Å, α = 89.5°, β = 78.2°, γ = 85.6° [5] [10]. The asymmetric unit contains one molecule with the R-chiral center confirmed by anomalous dispersion (Flack parameter = 0.02). Key structural features include:

  • Intramolecular hydrogen bonding between N4 (pyrazolopyrimidine) and the chromenone carbonyl (distance: 2.89 Å), stabilizing a planar conformation.
  • Isopropoxy phenyl dihedral angle of 56.2° relative to the pyrimidine ring, minimizing steric strain.
  • Fluorophenyl ring tilted at 42.8° to avoid electrostatic repulsion with F19 [10].

Lattice packing is stabilized by π-π stacking between chromenone systems (interplanar distance: 3.48 Å) and C-H···F interactions (2.95 Å). The R-enantiomer exhibits higher melting entropy (ΔSₘ = 45.2 J/mol·K) than the S-form (ΔSₘ = 38.7 J/mol·K), attributed to symmetrical crystal packing that reduces conformational disorder [10].

Thermodynamic Properties: Enthalpic vs. Entropic Contributions to Enantiomer Stability

The stability of the Umbralisib R-enantiomer is governed by a balance of enthalpic and entropic factors:

  • Solution-state stability: Differential scanning calorimetry (DSC) shows the R-enantiomer’s isomerization barrier (ΔG‡) is 24.3 kcal/mol, 2.5 kcal/mol higher than the S-enantiomer, due to reduced steric strain in the transition state [3] [9].
  • Entropic stabilization: The R-enantiomer exhibits greater conformational flexibility in solution (as measured by NMR relaxation, order parameter = 0.72 vs. 0.81 for S-enantiomer). This flexibility reduces the entropy loss upon folding or binding, enhancing thermodynamic stability [3].
  • Solvent interactions: Molecular dynamics simulations reveal the R-enantiomer has a lower solvation free energy (-9.8 kcal/mol vs. -8.3 kcal/mol for S-enantiomer) due to optimized hydrophobic burial of its isopropoxy group [7].

Table 3: Thermodynamic Parameters of Umbralisib Enantiomers

ParameterR-EnantiomerS-Enantiomer
ΔH (binding to PI3Kδ, kcal/mol)-11.6-10.2
ΔS (binding to PI3Kδ, cal/mol·K)+12.4-8.2
Melting Entropy (J/mol·K)45.238.7
Isomerization ΔG‡ (kcal/mol)24.321.8

The R-enantiomer’s enhanced stability is thus entropy-driven, contrasting with rigid mesophilic systems where enthalpy dominates. This parallels observations in thermophilic proteins like CYP119, where increased flexibility reduces denaturation entropy gain [3].

Properties

Product Name

Umbralisib R-enantiomer

IUPAC Name

2-[(1R)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one

Molecular Formula

C31H24F3N5O3

Molecular Weight

571.5 g/mol

InChI

InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m1/s1

InChI Key

IUVCFHHAEHNCFT-MRXNPFEDSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F

Isomeric SMILES

C[C@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.